An In-Depth Technical Guide to the Physicochemical Properties and Characterization of (S)-6,8-Dichlorochroman-4-amine
An In-Depth Technical Guide to the Physicochemical Properties and Characterization of (S)-6,8-Dichlorochroman-4-amine
Abstract: This technical guide provides a comprehensive overview of (S)-6,8-Dichlorochroman-4-amine, a chiral intermediate of significant interest in pharmaceutical research and development. The chroman-4-amine scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of various biologically active molecules, including potent bradykinin B1 receptor antagonists.[1] This document delineates the core physicochemical properties of the (S)-enantiomer and presents a multi-faceted strategy for its definitive analytical characterization. The methodologies detailed herein are designed to ensure structural integrity, chemical purity, and enantiomeric fidelity, adhering to the rigorous standards required for drug development. This guide is intended for researchers, analytical scientists, and process chemists engaged in the synthesis, evaluation, and application of this critical building block.
Introduction and Scientific Context
The chroman ring system is a recurring motif in a multitude of natural products and synthetic compounds exhibiting a wide array of biological activities. Specifically, chiral chroman-4-amines serve as indispensable precursors in the synthesis of advanced therapeutic agents.[1] The substitution pattern on the aromatic ring profoundly influences the molecule's pharmacological profile. The presence of electron-withdrawing groups, such as the chlorine atoms at the 6- and 8-positions in the title compound, can significantly modulate factors like binding affinity and metabolic stability.[2][3]
(S)-6,8-Dichlorochroman-4-amine is the specific stereoisomer often required for achieving desired biological efficacy, making rigorous control and confirmation of its absolute stereochemistry a critical aspect of its quality control. This guide provides the scientific rationale and detailed protocols for a comprehensive characterization workflow, ensuring that professionals in the field can confidently assess the quality of this vital synthetic intermediate.
Core Physicochemical Properties
The fundamental identity and physical characteristics of (S)-6,8-Dichlorochroman-4-amine are foundational to its handling, formulation, and reaction chemistry.
Chemical Structure and Identity
The molecule features a dihydropyran ring fused to a dichlorinated benzene ring, with a chiral amine at the C4 position. The absolute stereochemistry is designated as (S).
Caption: Chemical structure of (S)-6,8-Dichlorochroman-4-amine.
Data Summary Table
The key identifying and physical properties are summarized below. Note that the compound is commonly supplied as a hydrochloride salt, which influences its molecular formula and weight.
| Property | Value | Source(s) |
| IUPAC Name | (4S)-6,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-amine | [4] |
| Synonym | (S)-6,8-Dichlorochroman-4-amine | [5] |
| CAS Number | 2664977-57-3 (for Hydrochloride Salt) | [6][7] |
| Molecular Formula | C₉H₉Cl₂N (Free Amine); C₉H₁₀Cl₃NO (HCl Salt) | [6][7] |
| Molecular Weight | 218.09 g/mol (Free Amine); 254.54 g/mol (HCl Salt) | [4][6][7] |
| Physical Form | Solid | [8][9] |
| Storage Conditions | Inert atmosphere, room temperature or 2-8°C, keep dry | [5][6][8] |
| Purity | Typically >98% (as specified by commercial suppliers) | [4] |
| Solubility | No quantitative data published. Inferred to be soluble in polar organic solvents like methanol and ethanol based on analytical protocols for related amines.[10] | - |
| Melting Point | Not publicly reported. | - |
| pKa | Not experimentally determined. Estimated to be in the range of 9-10 for the conjugate acid, typical for a primary benzylic amine. | - |
Comprehensive Analytical Characterization
A single analytical technique is insufficient to confirm the identity, purity, and stereochemistry of a chiral molecule. A suite of orthogonal methods is required for a robust and self-validating characterization package.
Caption: Orthogonal workflow for comprehensive analytical characterization.
Structural Elucidation by NMR Spectroscopy
Expertise & Causality: Nuclear Magnetic Resonance (NMR) is the cornerstone of structural analysis. It provides atom-level connectivity information, confirming that the correct regio- and stereoisomer has been synthesized. ¹H NMR confirms the presence and environment of all protons, while ¹³C NMR accounts for the carbon skeleton.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of (S)-6,8-Dichlorochroman-4-amine (or its HCl salt) in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for hydrochloride salts to ensure solubility and allow for the observation of exchangeable amine protons.
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex spin systems in the aromatic and aliphatic regions.
-
¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) is typically required. An APT (Attached Proton Test) or DEPT sequence can be used to differentiate between CH, CH₂, and CH₃ carbons.
-
Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the spectrum (e.g., to residual solvent peak or TMS).
Trustworthiness (Self-Validation): The combination of ¹H and ¹³C NMR is self-validating. The number of signals in the ¹³C spectrum should match the number of unique carbons in the structure, and the integration of the ¹H spectrum should correspond to the number of protons in each environment. 2D NMR techniques like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be employed to definitively link proton and carbon signals, leaving no ambiguity in the structural assignment.
Table of Predicted Chemical Shifts (in DMSO-d₆)
| Nucleus | Predicted δ (ppm) | Justification & Notes |
| ¹H | 7.0 - 7.5 | Two singlets or narrow doublets (low J) for the two aromatic protons. Their exact shifts are influenced by the two chlorine atoms. |
| ¹H | ~4.5 | A triplet or multiplet for the proton at the chiral center (C4-H). It is coupled to the adjacent CH₂ group. |
| ¹H | ~4.2 | Multiplet for the two protons of the -O-CH₂- group (C2-H₂). |
| ¹H | ~2.0 - 2.5 | Multiplet for the two diastereotopic protons of the C3-H₂ group. |
| ¹H | Broad singlet | Exchangeable protons of the -NH₂ group (or -NH₃⁺ for the HCl salt, typically > 8.0 ppm). |
| ¹³C | 145 - 155 | Quaternary aromatic carbons attached to oxygen and the fused ring system. |
| ¹³C | 115 - 130 | Aromatic CH and C-Cl carbons. |
| ¹³C | ~65 | Aliphatic -O-CH₂- carbon (C2). |
| ¹³C | ~45-50 | Aliphatic C4-N carbon at the chiral center. |
| ¹³C | ~30-35 | Aliphatic C3 carbon. |
Molecular Weight and Purity by Mass Spectrometry
Expertise & Causality: Mass spectrometry (MS) provides the molecular weight of the analyte, offering direct confirmation of the elemental composition. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for assessing chemical purity by detecting and identifying trace impurities. For this compound, the presence of two chlorine atoms creates a highly distinctive isotopic pattern that serves as an unmistakable diagnostic signature.
Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or an acetonitrile/water mixture.[10]
-
Chromatography:
-
Column: Use a standard reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient elution is typically effective. For example, Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: 0.1% formic acid in acetonitrile. Run a gradient from 5% to 95% B over several minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Use Electrospray Ionization in positive mode (ESI+), as the primary amine is readily protonated.
-
Analysis: Scan a mass range that comfortably includes the expected molecular ion (e.g., m/z 100-400).
-
Expected Ion: The primary ion observed will be the protonated molecule, [M+H]⁺, at m/z ≈ 219.0 for the free amine.
-
Trustworthiness (Self-Validation): The system is validated by the observation of the correct [M+H]⁺ ion and, critically, the characteristic isotopic cluster for a molecule containing two chlorine atoms. Due to the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), the mass spectrum will show three distinct peaks for the molecular ion cluster:
-
M+H⁺ (m/z ~219): Containing two ³⁵Cl atoms (highest intensity).
-
M+2+H⁺ (m/z ~221): Containing one ³⁵Cl and one ³⁷Cl atom (medium intensity).
-
M+4+H⁺ (m/z ~223): Containing two ³⁷Cl atoms (lowest intensity). The intensity ratio of these peaks (~9:6:1) is a highly reliable confirmation of the presence of two chlorine atoms.
Determination of Enantiomeric Purity by Chiral HPLC
Expertise & Causality: For a chiral intermediate, confirming the enantiomeric excess (e.e.) is paramount. The biological activity often resides in only one enantiomer, while the other may be inactive or even cause adverse effects.[11] Chiral High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation in time. Polysaccharide-based CSPs are broadly successful for a wide range of chiral compounds, including amines.[11][12]
Protocol: Chiral HPLC Method Development and Analysis
-
Column Screening (The most critical step):
-
Select a set of polysaccharide-based CSPs, such as those based on amylose and cellulose derivatives (e.g., Chiralpak IA/IB/IC, Chiralcel OD/OJ).
-
Screen these columns under both normal-phase (NP) and reversed-phase (RP) conditions, as selectivity can be highly dependent on the mobile phase mode.[11]
-
-
Normal Phase (NP) Conditions:
-
Mobile Phase: Typically a mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine, DEA) to improve peak shape for basic analytes.
-
Screening: Start with a standard composition like Hexane/Isopropanol (90/10, v/v) + 0.1% DEA and analyze the separation.
-
-
Reversed Phase (RP) Conditions:
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium bicarbonate) or water with an organic modifier like acetonitrile or methanol.
-
Screening: Evaluate different organic modifiers and compositions.
-
-
Optimization: Once a promising column/mobile phase combination is identified, optimize the separation by fine-tuning the mobile phase composition and flow rate to achieve baseline resolution (Rs > 1.5).
-
Quantification: Inject the sample and integrate the peak areas for the (S)-enantiomer (major peak) and the (R)-enantiomer (minor peak, if present). Calculate the enantiomeric excess using the formula:
-
e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] x 100
-
Trustworthiness (Self-Validation): The method is validated by running a sample of the racemate (a 50:50 mixture of both enantiomers) to confirm that two well-resolved peaks of equal area are observed. This proves the method's capability to separate the enantiomers. The injection of a blank (mobile phase only) ensures no system peaks interfere with the analyte peaks.
References
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ResearchGate. (n.d.). Efficient and general asymmetric syntheses of ( R)-chroman-4-amine salts. Retrieved from [Link]
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Larsen, M. K., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
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Muthukumaran, J., et al. (2011). 6,8-Dichloro-N-methyl-3-nitro-4-nitromethyl-4H-chromen-2-amine. Acta Crystallographica Section E. Retrieved from [Link]
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Doron Scientific. (2023). (S)-6,8-Dichlorochroman-4-amine hydrochloride. Retrieved from [Link]
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da Silva, G. M. F., et al. (2021). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules. Retrieved from [Link]
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Supporting Information. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. ACS Publications. Retrieved from [Link]
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ChemMol. (n.d.). cas 2664977-57-3|| where to buy (S)-6,8-Dichlorochroman-4-amine hydrochloride. Retrieved from [Link]
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Ilcho, T., et al. (2021). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Metabolites. Retrieved from [Link]
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Reddy, R., et al. (2018). Detection of enantiomers of chiral primary amines by 1H NMR analysis via enamine formation with an enantiopure γ-hydroxy-β-keto ester. Tetrahedron Letters. Retrieved from [Link]
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Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]
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ResearchGate. (n.d.). 6,8-Dichloro-N-methyl-3-nitro-4-nitromethyl-4H-chromen-2-amine. Retrieved from [Link]
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MDPI. (n.d.). The Determination of Eight Biogenic Amines Using MSPE-UHPLC-MS/MS.... Retrieved from [Link]
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ResearchGate. (n.d.). Spectroscopical and Molecular Studies of Four Manganese(I) PhotoCORMs.... Retrieved from [Link]
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MDPI. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Retrieved from [Link]
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PubMed. (2013). 6,8-Di-chloro-4-oxochromene-3-carbalde-hyde. Retrieved from [Link]
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